3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of benzofuran, triazole, and thiadiazole.
Preparation Methods
The synthesis of 3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with 2-bromoacetylphenoxy derivatives in the presence of a base such as piperidine . The reaction is carried out in refluxing ethanol, leading to the formation of the desired triazolothiadiazole derivative .
Chemical Reactions Analysis
3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The anticancer activity of 3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is primarily attributed to its ability to inhibit key enzymes involved in DNA repair and cell proliferation. It inhibits PARP-1, an enzyme involved in DNA repair, and EGFR, a receptor tyrosine kinase involved in cell growth and survival . By inhibiting these targets, the compound induces apoptosis in cancer cells and arrests the cell cycle at the G2/M phase .
Comparison with Similar Compounds
3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared to other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but lacks the benzofuran moiety, which may affect its biological activity.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different fusion permutations, leading to variations in pharmacological properties.
The unique combination of benzofuran, triazole, and thiadiazole in this compound contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H10N4O2S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3,6-bis(1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H10N4O2S/c1-3-7-13-11(5-1)9-15(24-13)17-20-21-19-23(17)22-18(26-19)16-10-12-6-2-4-8-14(12)25-16/h1-10H |
InChI Key |
MVKRZHHAOQTUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.